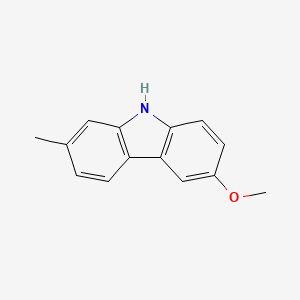
6-Methoxy-2-methyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-methyl-9H-carbazole is a heterocyclic aromatic organic compound. It belongs to the carbazole family, which is known for its diverse biological and chemical properties. The compound has a molecular formula of C14H13NO and a molecular weight of 211.26 g/mol . Carbazoles are significant due to their presence in various natural products and their applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-9H-carbazole can be achieved through several methods. One common approach involves the Fischer indole cyclization of appropriate precursors. For instance, the reaction of 2-methoxyphenylhydrazine with cyclohexanone in the presence of an acid catalyst can yield the desired carbazole derivative . Another method involves the use of palladium-catalyzed tandem reactions, which allow for the efficient synthesis of carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-2-methyl-9H-carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the carbazole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, carbon tetrachloride
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the carbazole ring.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-methyl-9H-carbazole has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Methoxy-2-methyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For instance, it can act as a mediator in electron transfer processes, influencing the activity of enzymes and receptors . The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-Methoxy-2-methyl-9H-carbazole is unique due to the presence of both methoxy and methyl groups on the carbazole ring. These substituents influence the compound’s chemical reactivity and biological activity, making it distinct from other carbazole derivatives. The methoxy group enhances the compound’s electron-donating properties, while the methyl group affects its steric and electronic environment.
Eigenschaften
CAS-Nummer |
58400-37-6 |
|---|---|
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
6-methoxy-2-methyl-9H-carbazole |
InChI |
InChI=1S/C14H13NO/c1-9-3-5-11-12-8-10(16-2)4-6-13(12)15-14(11)7-9/h3-8,15H,1-2H3 |
InChI-Schlüssel |
NGNCTDCPIOVVOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)
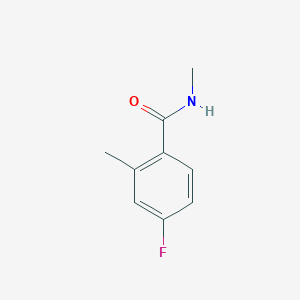



![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)
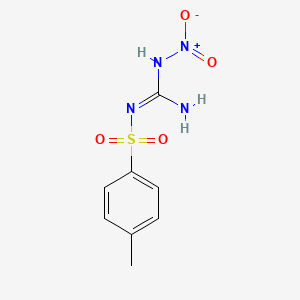
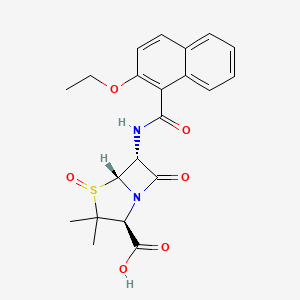
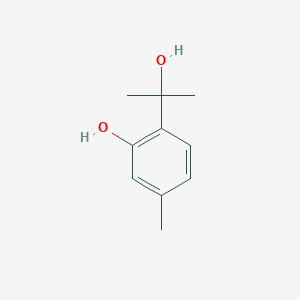
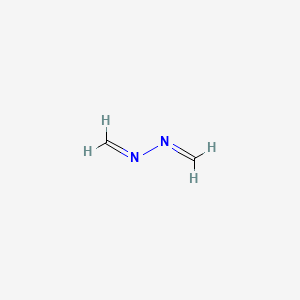
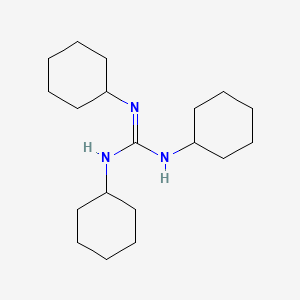
![[3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate](/img/structure/B13418495.png)

